molecular formula C15H12F2N2OS B2360531 2-(benzylamino)-N-(3,4-difluorophenyl)-2-thioxoacetamide CAS No. 882078-93-5

2-(benzylamino)-N-(3,4-difluorophenyl)-2-thioxoacetamide

Cat. No.: B2360531
CAS No.: 882078-93-5
M. Wt: 306.33
InChI Key: UPAJNVRLVIISMR-UHFFFAOYSA-N
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Description

2-(benzylamino)-N-(3,4-difluorophenyl)-2-thioxoacetamide is an organic compound characterized by the presence of benzylamino and difluorophenyl groups attached to a thioxoacetamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(3,4-difluorophenyl)-2-thioxoacetamide typically involves the reaction of benzylamine with 3,4-difluorophenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-(3,4-difluorophenyl)-2-thioxoacetamide can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The benzylamino and difluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(3,4-difluorophenyl)-2-thioxoacetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group suggests potential interactions with fluorine-sensitive biological pathways, while the thioxoacetamide core may interact with thiol-containing proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylamino)-N-(3,4-difluorophenyl)-2-thioxoacetamide is unique due to the combination of its benzylamino and thioxoacetamide groups, which confer distinct chemical reactivity and potential biological activity. The presence of the difluorophenyl group further enhances its chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Overview

2-(Benzylamino)-N-(3,4-difluorophenyl)-2-thioxoacetamide, with the CAS number 882078-93-5, is an organic compound that features a thioxoacetamide core with benzylamino and difluorophenyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

  • Molecular Formula : C15H12F2N2OS
  • Molecular Weight : 306.33 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with 3,4-difluorophenyl isothiocyanate under controlled conditions. The process is generally carried out in organic solvents like dichloromethane or tetrahydrofuran at ambient or slightly elevated temperatures. Purification methods include recrystallization and column chromatography.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological effects may be mediated through interactions with specific molecular targets such as enzymes or receptors. The difluorophenyl group may interact with fluorine-sensitive biological pathways, while the thioxoacetamide core could engage with thiol-containing proteins or enzymes.

Biological Activity and Research Findings

Research into the biological activity of this compound has revealed several significant findings:

  • Antioxidant Properties : Preliminary studies indicate that derivatives of thioxoacetamides exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as tyrosinase, which is crucial in melanin production. This suggests potential applications in skin whitening agents or treatments for hyperpigmentation .
  • Anticancer Activity : Some studies have explored the anticancer potential of related compounds, indicating that modifications to the thioxoacetamide structure can enhance cytotoxicity against various cancer cell lines. The presence of difluorophenyl groups may contribute to this activity by altering the compound's interaction with cellular targets .

Case Studies

  • Tyrosinase Inhibition Study :
    • A derivative similar to this compound was tested for its ability to inhibit tyrosinase. The results showed varying degrees of inhibition with IC50 values indicating moderate activity (IC50 = 288.7 ± 14.72 µM) compared to standard inhibitors like kojic acid .
  • Cytotoxicity Assessment :
    • In vitro studies assessed the cytotoxic effects of thioxoacetamide derivatives on cancer cell lines. Results indicated that certain structural modifications led to enhanced potency, suggesting that further exploration could lead to promising anticancer agents .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityNotes
2-Amino-4-(3,4-difluorophenyl)thiazoleDifluorophenyl groupAnticancerShares structural similarities; used in drug design
BenzylthioacetamideThioamide coreModerate enzyme inhibitionLess potent than thioxoacetamides

Properties

IUPAC Name

2-(benzylamino)-N-(3,4-difluorophenyl)-2-sulfanylideneacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2OS/c16-12-7-6-11(8-13(12)17)19-14(20)15(21)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAJNVRLVIISMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)C(=O)NC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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